6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous as they offer a more efficient and scalable approach to synthesizing the compound.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes . For instance, it may inhibit cyclo-oxygenase (COX) enzymes, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 6-chlorobenzo[d]thiazol-2-yl derivatives
- 1,3-benzothiazol-2-yl derivatives
- Azo ligands derived from pyridone moiety
Uniqueness
What sets 6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of benzothiazole and chromene structures, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H18N2O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H18N2O3S/c1-14-4-10-21-18(11-14)20(28)13-22(30-21)24(29)26-17-7-5-16(6-8-17)25-27-19-9-3-15(2)12-23(19)31-25/h3-13H,1-2H3,(H,26,29) |
InChI Key |
ABCAOAJDBIVZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
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